molecular formula C24H25ClFN5O3 B195384 Afatinib CAS No. 850140-72-6

Afatinib

Katalognummer B195384
CAS-Nummer: 850140-72-6
Molekulargewicht: 485.9 g/mol
InChI-Schlüssel: ULXXDDBFHOBEHA-CWDCEQMOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Afatinib is an oral, irreversible ErbB family blocker that covalently binds to the kinase domains of epidermal growth factor receptor (EGFR), human EGFRs (HER) 2, and HER4 . It is used to treat metastatic non-small cell lung cancer (NSCLC) that has certain types of abnormal epidermal growth factor receptor (EGFR) genes in patients who have not received any treatments for cancer that has already spread to other parts of the body .


Synthesis Analysis

The synthesis of Afatinib involves a condensation reaction between N,N-dimethylformamide dimethyl acetal (IV) and 2-nitrile-4- [4- (N,N-dimethylamino)-I-oxo-2-buten-I-yl]amino-5- [ (S)- (tetrahydrofuran-3-yl)oxy]aniline (II) to produce an intermediate. This intermediate then undergoes a cyclization reaction with 4-fluoro-3-chloroaniline (III) to prepare Afatinib .


Molecular Structure Analysis

Afatinib has a molecular formula of C24H25ClFN5O3 and a molecular weight of 485.94 g/mol . It is a small molecule agent that is orally bioavailable .


Chemical Reactions Analysis

Afatinib is a highly selective tyrosine kinase inhibitor that covalently binds to EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4) to irreversibly inhibit tyrosine kinase autophosphorylation . It suppresses CD8 + T lymphocyte proliferation by targeting CAD, a key enzyme of de novo pyrimidine biosynthesis .


Physical And Chemical Properties Analysis

Afatinib has time-independent pharmacokinetic characteristics. Maximum plasma concentrations of afatinib are reached approximately 2–5 h after oral administration and thereafter decline, at least bi-exponentially . Over the clinical dose range of 20–50 mg, afatinib exposure increases slightly more than dose proportional . Afatinib metabolism is minimal, with unchanged drug predominantly excreted in the faeces and approximately 5 % in urine .

Wissenschaftliche Forschungsanwendungen

Summary of the Application

Afatinib is used as a second-line treatment for squamous cell carcinoma of the lung (LSCC). It has shown clinical benefits in patients who progressed after chemotherapy and immunotherapy .

Methods of Application or Experimental Procedures

Afatinib is a pan-ERBB inhibitor that irreversibly blocks ERBB family members by binding covalently. It exhibits antitumor activity in ERBB2-mutant lung cancer by downregulating the phosphorylation of ERBB2 and inducing G1 arrest and apoptosis .

Results or Outcomes

The study showed encouraging clinical outcomes with 2.1 months of time to treatment failure (TTF) and a 59.5% disease control rate in those patients without new safety signals. The erythroblastic oncogene B 2 (ERBB2) mutation was significantly associated with a longer TTF than the wild type .

2. Immunomodulatory Effects by Targeting the Pyrimidine Biosynthesis Enzyme CAD

Summary of the Application

Afatinib has been found to exert immunomodulatory effects by targeting the pyrimidine biosynthesis enzyme CAD .

Methods of Application or Experimental Procedures

Afatinib suppresses CD8 + T lymphocyte proliferation by targeting CAD, a key enzyme of de novo pyrimidine biosynthesis .

Results or Outcomes

Early afatinib treatment inhibited CD8 + T lymphocyte proliferation in patients with non–small cell lung cancer, but their proliferation unexpectedly rebounded following long-term treatment. This suggests a transient immunomodulatory effect of afatinib on CD8 + T lymphocytes .

3. Treatment of NSCLC with Uncommon EGFR Mutations

Summary of the Application

Afatinib is used for the treatment of NSCLC with uncommon EGFR mutations (G719X, S768I, and L861Q). It has shown considerable inhibitory effect in NSCLC patients with these mutations .

Methods of Application or Experimental Procedures

Afatinib is an irreversible ErbB family inhibitor that targets four different cancer cell epidermal growth factor receptors, including EGFR, HER2, ErbB3, and ErbB4 .

4. Combination Therapy for NSCLC with EGFR T790M Mutation

Summary of the Application

Afatinib is used in combination therapy for NSCLC cells harbouring the EGFR T790M mutation .

Methods of Application or Experimental Procedures

In mice with xenografts of NSCLC cells harbouring the EGFR T790M mutation, combination therapy with afatinib plus pemetrexed or the thymidylate synthase-targeted compound gimeracil/oteracil/tegafur (S-1) was used .

Results or Outcomes

The combination therapy inhibited tumour growth to a significantly greater extent than any of these agents administered alone .

5. Afatinib and Apatinib in Refractory Advanced NSCLC

Summary of the Application

Afatinib and Apatinib have been used in combination for the treatment of refractory advanced NSCLC .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this combination therapy are not detailed in the available resources .

Results or Outcomes

The specific results or outcomes of this combination therapy are not detailed in the available resources .

6. Afatinib in Cervical Cancer Cells

Summary of the Application

A recent study performed in cervical cancer cells showed that increasing HSPA5 level caused stronger proliferation of tumor cells as well as influenced resistance to drug targeting cervical cancer .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this application are not detailed in the available resources .

Results or Outcomes

The specific results or outcomes of this application are not detailed in the available resources .

Safety And Hazards

Afatinib is considered hazardous. It is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Zukünftige Richtungen

The future of EGFR-directed therapies like Afatinib will likely develop from exploring combination therapies, especially with immunotherapy. Early evidence suggests synergistic effects allowing for a more robust immune response, which holds promise for novel regimens in the treatment of HNSCC .

Eigenschaften

IUPAC Name

(E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClFN5O3/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29)/b4-3+/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULXXDDBFHOBEHA-CWDCEQMOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@H]4CCOC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClFN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20893451
Record name Afatinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20893451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Afatinib is a potent and selective, irreversible ErbB family blocker. Afatinib covalently binds to and irreversibly blocks signaling from all homo and heterodimers formed by the ErbB family members EGFR (ErbB1), HER2 (ErbB2), ErbB3 and ErbB4. In particular, afatinib covalently binds to the kinase domains of EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4) and irreversibly inhibits tyrosine kinase autophosphorylation, resulting in downregulation of ErbB signaling. Certain mutations in EGFR, including non-resistant mutations in its kinase domain, can result in increased autophosphorylation of the receptor, leading to receptor activation, sometimes in the absence of ligand binding, and can support cell proliferation in NSCLC. Non-resistant mutations are defined as those occurring in exons constituting the kinase domain of EGFR that lead to increased receptor activation and where efficacy is predicted by 1) clinically meaningful tumor shrinkage with the recommended dose of afatinib and/or 2) inhibition of cellular proliferation or EGFR tyrosine kinase phosphorylation at concentrations of afatinib sustainable at the recommended dosage according to validated methods. The most commonly found of these mutations are exon 21 L858R substitutions and exon 19 deletions. Moreover, afatinib demonstrated inhibition of autophosphorylation and/or in vitro proliferation of cell lines expressing wild-type EGFR and in those expressing selected EGFR exon 19 deletion mutations, exon 21 L858R mutations, or other less common non-resistant mutations, at afatinib concentrations achieved in patients. In addition, afatinib inhibited in vitro proliferation of cell lines overexpressing HER2.
Record name Afatinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08916
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Afatinib

CAS RN

850140-72-6, 439081-18-2
Record name Afatinib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850140-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Afatinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0850140726
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Afatinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08916
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tovok
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=750691
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Afatinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20893451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Afatinib
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AFATINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41UD74L59M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Afatinib
Reactant of Route 2
Reactant of Route 2
Afatinib
Reactant of Route 3
Reactant of Route 3
Afatinib
Reactant of Route 4
Reactant of Route 4
Afatinib
Reactant of Route 5
Reactant of Route 5
Afatinib
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Afatinib

Citations

For This Compound
34,600
Citations
H Wecker, CF Waller - Small Molecules in Oncology, 2018 - Springer
Afatinib (BIBW 2992, US: Gilotrif TM , other countries: Giotrif©) is an irreversible blocker of the ErbB family, acting at the tyrosine kinases of these proteins. In 2013, it was approved by …
Number of citations: 35 link.springer.com
RT Dungo, GM Keating - Drugs, 2013 - Springer
… Afatinib, an irreversible inhibitor of the ErbB family of tyrosine kinases, is under development with Boehringer Ingelheim for the once-daily, oral treatment of cancer. Afatinib … of afatinib, …
Number of citations: 283 link.springer.com
S Wind, D Schnell, T Ebner, M Freiwald… - Clinical …, 2017 - Springer
… no influence on afatinib pharmacokinetics, while females and patients with low body weight had increased exposure to afatinib. Renal function is correlated with afatinib exposure, but, …
Number of citations: 171 link.springer.com
V Nelson, J Ziehr, M Agulnik… - OncoTargets and therapy, 2013 - Taylor & Francis
… afatinib include additional single-agent afatinib trials in the LUX-Lung series ( Table 2 ) as well as a phase II trial of afatinib … phase Ib/II combination trial with afatinib and cetuximab after …
Number of citations: 128 www.tandfonline.com
GM Keating - Drugs, 2014 - Springer
… afatinib 20 mg, the afatinib C max and AUC ∞ increased by 39 and 48 %, respectively [10, 11]. However, afatinib … was administered simultaneously or 6 h after afatinib 40 mg [10, 11]. In …
Number of citations: 104 link.springer.com
JCH Yang, JY Shih, WC Su, TC Hsia, CM Tsai… - The lancet …, 2012 - thelancet.com
… Afatinib is an irreversible ErbB-family blocker with preclinical … We aimed to assess the efficacy of afatinib in patients with … received afatinib as first-line treatment, and 68 received afatinib …
Number of citations: 504 www.thelancet.com
TY Seiwert, J Fayette, D Cupissol, JM Del Campo… - Annals of oncology, 2014 - Elsevier
… Afatinib showed antitumor activity comparable to cetuximab in R/M HNSCC in this … on afatinib discontinued treatment due to AEs. Sequential EGFR/ErbB treatment with afatinib and …
Number of citations: 203 www.sciencedirect.com
F Solca, G Dahl, A Zoephel, G Bader… - … of Pharmacology and …, 2012 - ASPET
… crystallography the covalent binding of afatinib to wild-type … Afatinib potently inhibits the enymatic activity of ErbB-4 (EC … ), a close analog of afatinib lacking the acrylamide group and …
Number of citations: 888 jpet.aspetjournals.org
M Schuler, JCH Yang, K Park, JH Kim, J Bennouna… - Annals of …, 2016 - Elsevier
Background Afatinib has demonstrated clinical benefit in patients with non-small-cell lung cancer progressing after treatment with erlotinib/gefitinib. This phase III trial prospectively …
Number of citations: 155 www.sciencedirect.com
JCH Yang, M Schuler, S Popat, S Miura… - Journal of Thoracic …, 2020 - Elsevier
… This pooled analysis assessed the activity of afatinib in 693 patients … As expected, based on preclinical data, afatinib was largely … the available data for afatinib and provide a searchable …
Number of citations: 203 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.